Succinylglycine

Vue d'ensemble

Description

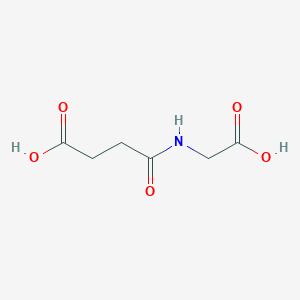

Succinylglycine is a small molecule with the chemical formula C6H9NO5 and a molecular weight of 175.14 g/mol. It is an acylglycine with a succinyl group as the acyl moiety. Acylglycines possess a common amidoacetic acid moiety and are normally minor metabolites of fatty acids . Elevated levels of certain acylglycines, including this compound, appear in the urine and blood of patients with various fatty acid oxidation disorders .

Applications De Recherche Scientifique

Succinylglycine has several scientific research applications, including:

Chemistry: It is used as a biomarker for the diagnosis of fatty acid oxidation disorders.

Biology: this compound is studied for its role in metabolic pathways and its involvement in various biochemical processes.

Medicine: Elevated levels of this compound in urine and blood are used as indicators for diagnosing metabolic disorders.

Industry: this compound is used in the production of various biochemical reagents and as a standard in analytical chemistry.

Mécanisme D'action

Target of Action

Succinylglycine, a derivative of the amino acid glycine , is believed to target the post-synaptic cholinergic receptors found on motor endplates . These receptors play a crucial role in muscle contraction and relaxation.

Mode of Action

This compound acts similarly to acetylcholine, a neurotransmitter involved in muscle contraction . It produces depolarization of the motor endplate at the myoneural junction, which causes sustained flaccid skeletal muscle paralysis produced by a state of accommodation that develops in adjacent excitable muscle membranes .

Biochemical Pathways

It’s known that acylglycines, a group that includes this compound, are normally minor metabolites of fatty acids . They are produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the reaction: acyl-CoA + glycine <-> CoA + N-acylglycine .

Pharmacokinetics

Similar compounds like succinylcholine are rapidly hydrolyzed by plasma pseudocholinesterase to inactive metabolites . The distribution of such compounds is higher in neonates and infants due to a larger extracellular fluid volume, necessitating higher intravenous doses .

Result of Action

The primary result of this compound’s action is the paralysis of skeletal muscles . This is achieved through its depolarizing effect on the motor endplate at the myoneural junction, leading to a state of accommodation in adjacent excitable muscle membranes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that similar compounds like Succinylcholine are sensitive to plasma pseudocholinesterase levels, which can vary based on genetic factors and certain medical conditions .

Analyse Biochimique

Biochemical Properties

Succinylglycine plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with enzymes such as glycine N-acyltransferase, which catalyzes the reaction: acyl-CoA + glycine ↔ CoA + N-acylglycine . This interaction is crucial for the production of this compound and other acylglycines, which are involved in the detoxification of acyl-CoA compounds.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Elevated levels of this compound can disrupt normal cellular functions, leading to metabolic imbalances and oxidative stress. This compound has been observed to affect mitochondrial function, which is critical for energy production and cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It can inhibit enzymes involved in fatty acid oxidation, leading to the accumulation of acyl-CoA compounds. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its concentration and effectiveness. Long-term exposure to this compound has been associated with alterations in cellular function and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. High doses of this compound can cause oxidative stress and mitochondrial dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the detoxification of acyl-CoA compounds. It interacts with enzymes such as glycine N-acyltransferase, which facilitates the conversion of acyl-CoA to N-acylglycine. This process is essential for maintaining metabolic balance and preventing the accumulation of toxic acyl-CoA intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can affect its activity and function, influencing various cellular processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the mitochondria and cytoplasm. Its activity and function are influenced by its localization, with mitochondrial this compound playing a critical role in energy production and metabolic regulation. Targeting signals and post-translational modifications direct this compound to these compartments, ensuring its proper function .

Méthodes De Préparation

Succinylglycine can be synthesized through various methods. One common synthetic route involves the reaction of succinimide with glycine in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 0-5°C and the use of potassium hydroxide and bromine . The mixture is then warmed to 55-60°C and held at that temperature for two hours. After standing overnight at room temperature, the mixture is acidified with concentrated hydrochloric acid and evaporated to dryness . The residue is treated with warm alcohol, filtered, and the filtrate is evaporated to dryness. The final product is obtained through crystallization .

Analyse Des Réactions Chimiques

Succinylglycine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound oxides.

Reduction: It can be reduced to form this compound alcohols.

Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

Succinylglycine is similar to other acylglycines, such as:

- N-acetylglycine

- N-propionylglycine

- N-butyrylglycine

What sets this compound apart is its specific succinyl group, which gives it unique properties and makes it a valuable biomarker for certain metabolic disorders . Other acylglycines may have different acyl groups, leading to variations in their biochemical roles and diagnostic significance .

Propriétés

IUPAC Name |

4-(carboxymethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c8-4(1-2-5(9)10)7-3-6(11)12/h1-3H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQESMQVYRAJTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566015 | |

| Record name | 4-[(Carboxymethyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5694-33-7 | |

| Record name | 4-[(Carboxymethyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

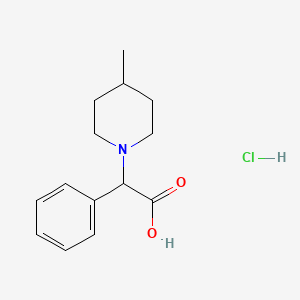

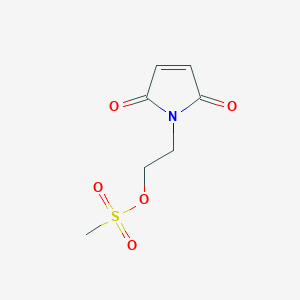

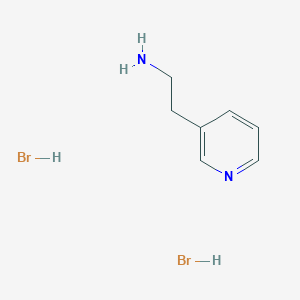

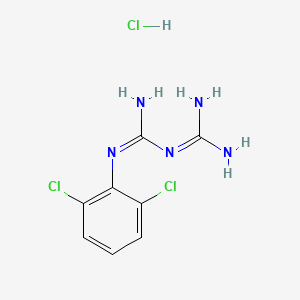

Feasible Synthetic Routes

Q1: What is the molecular formula and molecular weight of Succinylglycine?

A1: The molecular formula of this compound is C5H9NO5. Its molecular weight is 175.13 g/mol.

Q2: Can this compound be used as a spacer group in the synthesis of bioconjugates?

A3: Yes, this compound, along with N-bromoacetyl-β-alanine, has been successfully employed as a carboxyl spacer reagent in creating water-soluble bovine serum albumin derivatives. [] These derivatives are valuable for directly conjugating proteins with low molecular weight haptens possessing amino groups.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.